2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a pyridazinone moiety, and a pyranopyridine core, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may involve:
Formation of the Pyridazinone Core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyridazinone intermediate in the presence of a palladium catalyst.
Formation of the Piperidine Ring: This can be synthesized through nucleophilic substitution reactions involving piperidine derivatives and suitable electrophiles.
Construction of the Pyranopyridine Core: This step may involve cyclization reactions using appropriate starting materials under acidic or basic conditions.
Final Coupling and Functionalization: The final step involves coupling the previously synthesized intermediates and introducing the cyano group through nucleophilic substitution or other suitable reactions.
Chemical Reactions Analysis
2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions:
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antiviral research.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.
Chemical Biology: The compound can serve as a tool for chemical biology studies, helping to elucidate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazinone core and may exhibit similar biological activities.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group may have comparable chemical properties and reactivity.
Piperidine Derivatives: These compounds share the piperidine ring and may have similar pharmacological profiles.
Pyranopyridine Compounds: Compounds with the pyranopyridine core may exhibit similar chemical behavior and applications.
The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-[4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c26-21-3-1-18(2-4-21)23-5-6-24(32)31(29-23)15-17-7-10-30(11-8-17)25-19(14-27)13-20-16-33-12-9-22(20)28-25/h1-6,13,17H,7-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZNVTYOUZIGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=C(C=C5COCCC5=N4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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